2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole
Description
Properties
IUPAC Name |
2-(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-ylmethoxymethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-2-16-10(12-1)6-15-5-9-7-3-11-4-8(7)13-14-9/h1-2,11H,3-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTONTASJZYIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2COCC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole is a novel thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to synthesize current research findings regarding the biological activity of this specific compound.
Chemical Structure and Properties
The structural formula of 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole integrates a thiazole ring with a tetrahydropyrrolo-pyrazole moiety. The presence of these heterocycles contributes to its bioactivity through various mechanisms.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit significant biological activities. The following are key findings related to the biological activity of 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole:
- Anticancer Activity : Thiazole compounds have been shown to possess antiproliferative properties against various cancer cell lines. A study demonstrated that thiazole derivatives exhibited considerable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with some compounds showing IC50 values in the nanomolar range .
- Mechanism of Action : The mechanism behind the anticancer activity often involves the inhibition of key signaling pathways such as VEGFR-2 and Aurora-A kinase. Compounds similar to 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole have been reported to induce cell cycle arrest and apoptosis in cancer cells .
- Anti-inflammatory Effects : Thiazoles are also recognized for their anti-inflammatory properties. Certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators .
Case Study 1: Antiproliferative Activity
A comprehensive study evaluated various thiazole derivatives against different cancer cell lines. The results indicated that compounds with a similar structure to 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole exhibited potent activity against MCF-7 cells with IC50 values ranging from 0.5 µM to 10 µM .
Case Study 2: In Silico Studies
In silico molecular docking studies revealed that the binding affinity of thiazole derivatives towards VEGFR-2 was significantly high. This suggests that these compounds can effectively inhibit angiogenesis in tumor growth .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.5 - 10 | Cell cycle arrest and apoptosis |
| Anticancer | MDA-MB-231 | < 5 | VEGFR-2 inhibition |
| Anti-inflammatory | COX inhibition assay | - | Inhibition of inflammatory mediators |
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of tetrahydropyrrolo[3,4-c]pyrazoles exhibit significant anticancer properties by inhibiting various kinases involved in cancer progression. For instance:
- Aurora Kinase Inhibition : Compounds similar to 2-(((1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole have been identified as potent inhibitors of Aurora kinases, which are critical for cell division. These inhibitors demonstrated low nanomolar potency against multiple cancer types and showed efficacy in in vivo tumor models .
Neurological Disorders
The thiazole moiety in the compound may contribute to its neuropharmacological properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective effects. This opens avenues for investigating the compound's potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study 1: Aurora Kinase Inhibitor Development
A series of tetrahydropyrrolo[3,4-c]pyrazole derivatives were synthesized and evaluated for their ability to inhibit Aurora kinases. Among these, compound 9d was highlighted for its:
- High antiproliferative activity across various cancer cell lines.
- Favorable pharmacokinetic properties leading to its selection for further development .
Case Study 2: Neuropharmacological Evaluation
In a study assessing the neuroprotective effects of thiazole derivatives, compounds similar to the target molecule were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote neuronal survival under stress conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Structure : Features a pyrazole linked to a triazolo-thiadiazole system instead of a thiazole. The 4-methoxyphenyl substituent introduces electron-donating effects .
- Comparison :
- The target compound replaces the triazolo-thiadiazole with a thiazole, reducing ring strain and altering electronic properties.
- Both compounds contain methoxy groups, but their positions differ: the target’s methoxy is part of a bridging group, while the analog’s is on a phenyl ring.
- Synthesis : The analog was synthesized using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one with sodium hydride in toluene , whereas the target compound’s synthesis would likely require coupling a thiazole precursor to the pyrrolopyrazole core.
(E)-3,3′-(Diazene-1,2-diyl)bis(1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium) dinitrate dihydrate
- Structure : A dimeric diazene compound with two tetrahydropyrrolopyrazole units. The crystal structure (space group P1, a = 6.2344 Å) reveals a 3D hydrogen-bonded network involving nitrate ions and water .
- Comparison: The target compound lacks the diazene bridge and charged ammonium groups, likely improving solubility in non-polar environments. Both share the tetrahydropyrrolopyrazole core, but the dimeric analog’s structural rigidity contrasts with the target’s flexible methoxymethyl-thiazole linkage.
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride
Physicochemical Properties
Preparation Methods
Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-methanol
The pyrrolopyrazole core is typically synthesized via cyclocondensation reactions. A representative protocol involves:
-
Knöevenagel condensation between 3-phenyl-4-thioxo-2-thiazolidinone and pyrazole-4-carbaldehydes in glacial acetic acid or PEG-400, yielding 5-hetarylmethylene-4-thioxo-2-thiazolidinone derivatives.
-
[4+2] Cycloaddition with maleimides or acrylates to form the fused pyrrolopyrazole system.
-
Reductive amination or hydrolysis to introduce the hydroxymethyl group at position 3.
Key Data:
Thiazole Ring Formation and Coupling
The thiazole moiety is introduced via Hantzsch thiazole synthesis or nucleophilic substitution :
-
Hantzsch method : Reaction of α-halo ketones with thiourea derivatives.
-
Chloromethylation : Treatment of the hydroxymethyl-pyrrolopyrazole with thionyl chloride to generate a chloromethyl intermediate, followed by coupling with 2-mercaptothiazole.
-
React 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-methanol with SOCl₂ in DCM to form 3-(chloromethyl)pyrrolopyrazole.
-
Couple with 2-(mercaptomethyl)thiazole using K₂CO₃ in DMF at 80°C for 6 h.
Yield: 72% (over two steps)
Convergent Coupling Approach
Preparation of Thiazole Intermediate
2-(Hydroxymethyl)thiazole is synthesized via:
Reaction Scheme:
Mitsunobu Coupling
The pyrrolopyrazole and thiazole intermediates are linked using Mitsunobu conditions:
-
React 3-hydroxymethylpyrrolopyrazole with 2-(TBS-oxymethyl)thiazole using PPh₃/DIAD in THF.
-
Deprotect the TBS group with TBAF.
Optimized Conditions:
Late-Stage Diversification
Palladium-Catalyzed Cross-Coupling
A patent route describes functionalizing a bromomethyl-pyrrolopyrazole precursor with thiazole-bearing zinc reagents:
-
Synthesize 3-(bromomethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole via bromination (NBS, AIBN).
-
Perform Negishi coupling with 2-(zincio)thiazole using Pd(PPh₃)₄ catalyst.
Critical Parameters:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Stepwise | High purity intermediates | Multi-step (5–7 steps) | 50–60% |
| Convergent | Modular, scalable | Requires protection/deprotection | 70–78% |
| Late-stage | Rapid diversification | Limited substrate scope | 60–65% |
Key Challenges and Solutions
-
Regioselectivity in cycloaddition : Controlled by electron-withdrawing groups on the pyrazole carbaldehyde.
-
Oxidation sensitivity : Use of inert atmosphere during thiazole coupling steps.
-
Solubility issues : PEG-400 improves reaction homogeneity for cyclocondensation.
Recent Advances (Post-2020)
Q & A
Q. What are the key synthetic routes for preparing 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole?
Methodological Answer: The synthesis typically involves multi-step heterocyclization and functionalization:
- Core Pyrrolopyrazole Formation : Use sodium hydride in toluene with diethyl oxalate and ketones to construct the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold via cyclocondensation .
- Thiazole Coupling : Introduce the thiazole moiety via chloroacylation followed by heterocyclization with thioureas or thioamides, as demonstrated in analogous thiazole-containing heterocycles .
- Methoxy-Methyl Linker Installation : Employ nucleophilic substitution or Mitsunobu reactions to attach the methoxymethyl group to the pyrrolopyrazole core .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- Spectroscopic Analysis : Use - and -NMR to confirm substituent positions and stereochemistry. Mass spectrometry (HRMS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities in tautomeric forms or hydrogen-bonding networks .
- HPLC/Purity Assessment : Monitor by reverse-phase HPLC with UV detection (≥95% purity threshold), referencing protocols for related pyrrolopyrazoles .
Advanced Research Questions
Q. How can computational modeling guide the optimization of bioactivity against kinase targets?
Methodological Answer:
- Molecular Docking : Use Protein Data Bank (PDB) structures (e.g., 3LD6 for 14-α-demethylase) to predict binding modes. Prioritize substituents that enhance hydrophobic interactions or hydrogen bonding in the ATP-binding pocket .
- Structure-Activity Relationship (SAR) : Modify the methoxymethyl-thiazole group to balance solubility and target affinity. For example, fluorinated pyridine sulfonamide derivatives (e.g., ) show improved kinase inhibition .
- Free Energy Calculations : Apply MM/PBSA or MM/GBSA to rank binding affinities of analogs, as seen in Aurora kinase inhibitor studies .
Q. How should researchers address contradictory data in pharmacological assays (e.g., varying IC50_{50}50 values across studies)?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent enzyme concentrations (e.g., human vs. rat P2X7 receptors) and buffer pH, as minor variations significantly impact IC .
- Control for Metabolite Interference : Use LC-MS to verify compound stability in assay media, particularly for hydrolysis-prone methoxymethyl groups .
- Cross-Validate with Orthogonal Assays : Compare enzymatic inhibition data with cellular viability assays (e.g., MTT tests) to rule off-target effects .
Q. What strategies mitigate stability issues during storage and handling?
Methodological Answer:
- Moisture Control : Store in airtight containers with desiccants (≤5% RH) to prevent hydrolysis of the methoxymethyl-thiazole linkage .
- Temperature Optimization : Maintain at 2–8°C for long-term storage; avoid freeze-thaw cycles that degrade crystalline forms .
- Inert Atmosphere : Use argon or nitrogen for sensitive intermediates, as oxidation of the pyrrolopyrazole core can generate inactive byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
